tert-Butyl L-prolinate tert-Butyl L-prolinate
Brand Name: Vulcanchem
CAS No.: 2812-46-6
VCID: VC21536534
InChI: InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)C1CCCN1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

tert-Butyl L-prolinate

CAS No.: 2812-46-6

VCID: VC21536534

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl L-prolinate - 2812-46-6

Description

tert-Butyl L-prolinate, also known as tert-butyl (2S)-pyrrolidine-2-carboxylate, is a derivative of the amino acid L-proline. It is widely used in organic synthesis, particularly in peptide synthesis and as a chiral auxiliary in asymmetric reactions. This compound plays a crucial role in medicinal chemistry due to its ability to enhance the solubility and bioavailability of proline derivatives, making it beneficial for drug development.

Chemical Identifiers

PropertyValue
CAS2812-46-6
Molecular FormulaC₉H₁₇NO₂
Molecular Weight (g/mol)171.24
InChI KeyXJJBXZIKXFOMLP-ZETCQYMHSA-N
PubChem CID6453108
IUPAC Nametert-butyl (2S)-pyrrolidine-2-carboxylate

Peptide Synthesis

tert-Butyl L-prolinate is a valuable building block in peptide synthesis. It allows researchers to create specific sequences for pharmaceuticals and biologically active compounds by protecting the carboxyl group of proline, facilitating the formation of peptide bonds without unwanted side reactions .

Chiral Auxiliary in Organic Reactions

As a chiral auxiliary, tert-butyl L-prolinate enhances the selectivity of reactions in asymmetric synthesis. This is crucial for producing enantiomerically pure compounds, which are essential in medicinal chemistry for their therapeutic efficacy and safety .

Drug Development

The tert-butyl ester form improves the solubility and bioavailability of proline derivatives, making it beneficial in the formulation of new drugs. This property is particularly important for enhancing the pharmacokinetic profiles of drug candidates .

Biochemical Research

tert-Butyl L-prolinate is used in studies involving protein folding and enzyme activity. It helps scientists understand the role of proline in biological systems, which is critical for elucidating protein structure-function relationships .

Material Science

This compound is explored for its potential in developing new polymers and materials due to its unique structural properties. The incorporation of proline derivatives into polymer chains can impart specific mechanical and chemical properties .

Synthesis of tert-Butyl L-prolinate

The synthesis of tert-butyl L-prolinate typically involves the esterification of L-proline with tert-butanol. This reaction is often facilitated by acid catalysts or coupling reagents to ensure high yields and purity.

Derivatives of tert-Butyl L-prolinate

Derivatives such as 4-tert-butylprolines have been synthesized to study conformational effects in peptides. These derivatives exhibit unique structural properties due to the steric effects of the tert-butyl group, influencing the puckering of the pyrrolidine ring .

Conformational Effects

Studies on 4-tert-butylprolines have shown that both cis- and trans-4-tert-butyl groups favor pseudoequatorial orientations, leading to distinct puckering effects on the pyrrolidine ring. This has implications for peptide structure and function .

Antimicrobial Activity

While not directly related to tert-butyl L-prolinate, research on peptide synthesis often involves the use of proline derivatives. For instance, certain peptides synthesized using proline derivatives have shown antimicrobial activity, highlighting the potential of these compounds in drug discovery .

CAS No. 2812-46-6
Product Name tert-Butyl L-prolinate
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name tert-butyl (2S)-pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
Standard InChIKey XJJBXZIKXFOMLP-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CCCN1
SMILES CC(C)(C)OC(=O)C1CCCN1
Canonical SMILES CC(C)(C)OC(=O)C1CCCN1
PubChem Compound 6453108
Last Modified Aug 15 2023

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